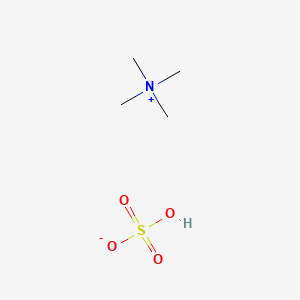
テトラメチルアンモニウム水素硫酸塩
説明
Crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C.
科学的研究の応用
相間移動触媒
テトラメチルアンモニウム水素硫酸塩は、多くの場合、相間移動触媒として使用されます {svg_1} {svg_2}。この役割において、それは反応物の相から別の相への移動、通常は水相から有機相への移動を促進します。これは、一方の反応物が有機相に溶解するが水には溶解しない、またはその逆の反応において特に役立ちます。
GC-MSアプリケーション用の誘導体化剤
それはまた、ガスクロマトグラフィー質量分析法(GC-MS)アプリケーション用の誘導体化剤として使用することができます {svg_3}。この文脈では、誘導体化剤とは、特定の分析物と反応して、元の分析物よりも容易に検出できるか、または元の分析物よりも安定な誘導体を作成する化学物質です。
強誘電体材料
テトラメチルアンモニウム水素硫酸塩一水和物の結晶は、一般的に-104°Cから40°Cの温度範囲で強誘電性を示します {svg_4}。強誘電体材料は、外部電場をかけることで反転させることができる自発的な分極を持っています。それらは、コンデンサ、メモリデバイス、センサなどの多くのデバイスに使用されています。
ポリマー合成
テトラメチルアンモニウム水素硫酸塩一水和物は、ポリマー合成において相間移動触媒として使用できます {svg_5}。それは反応速度を上げるのに役立ち、ポリマーの収率を向上させることができます。
有機反応の促進剤
テトラヘキシルアンモニウム水素硫酸塩などの類似の化合物は、有機反応を2液相系で促進するための相間移動剤として使用できます {svg_6}。 たとえば、それは過ホウ酸ナトリウムを使用して、二相のジクロロメタン/水混合物中でα、β-不飽和ケトンのエポキシ化を促進できます {svg_7}.
作用機序
Target of Action
Tetramethylammonium hydrogen sulfate primarily targets nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in neurotransmission in both sympathetic and parasympathetic ganglia .
Mode of Action
The compound interacts with its targets in a two-step process. Initially, it stimulates the receptors, leading to an increase in neurotransmission . Following this, it blocks the receptors, thereby inhibiting neurotransmission . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Biochemical Pathways
Its role as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (gc-ms) applications suggests that it may influence a variety of biochemical reactions .
Pharmacokinetics
Its use in chemical synthesis and pharmacological research indicates that it likely has properties that allow it to interact effectively with biological systems .
Result of Action
In terms of molecular and cellular effects, Tetramethylammonium hydrogen sulfate’s action on nicotinic and muscarinic ACh receptors can lead to changes in neurotransmission . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .
Action Environment
It’s worth noting that crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °c to 40 °c .
生化学分析
Biochemical Properties
Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications, aiding in the identification and quantification of biomolecules . The interactions between tetramethylammonium hydrogen sulfate and biomolecules are primarily ionic, involving the quaternary ammonium group and the sulfate anion.
Cellular Effects
Tetramethylammonium hydrogen sulfate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, tetramethylammonium hydrogen sulfate can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting downstream pathways .
Molecular Mechanism
The molecular mechanism of tetramethylammonium hydrogen sulfate involves its interaction with biomolecules at the molecular level. The quaternary ammonium group can bind to negatively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, tetramethylammonium hydrogen sulfate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium hydrogen sulfate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetramethylammonium hydrogen sulfate can maintain its stability under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to tetramethylammonium hydrogen sulfate in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of tetramethylammonium hydrogen sulfate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, tetramethylammonium hydrogen sulfate can cause toxic effects, including respiratory failure and systemic toxicity . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological functions. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
Tetramethylammonium hydrogen sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can participate in the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
The transport and distribution of tetramethylammonium hydrogen sulfate within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through carrier-mediated transport and simple diffusion . Once inside the cells, tetramethylammonium hydrogen sulfate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
Tetramethylammonium hydrogen sulfate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences. The subcellular localization of tetramethylammonium hydrogen sulfate is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.
特性
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


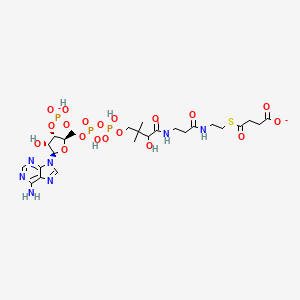
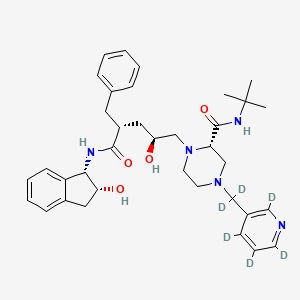
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

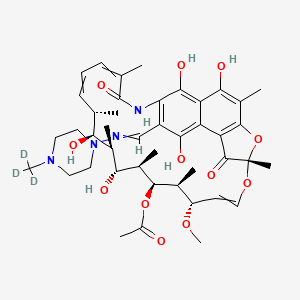
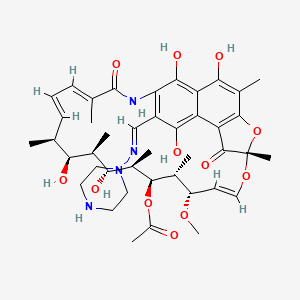
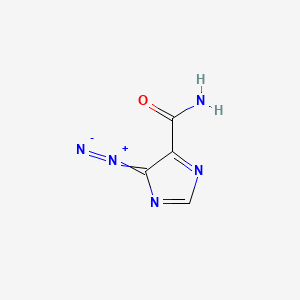
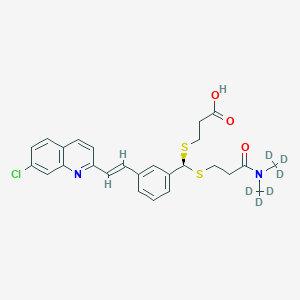

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
